Research suggests that 3-A-7-N-1,5-DSA may have potential applications in various scientific fields, including:
3-Amino-7-nitronaphthalene-1,5-disulfonic acid is an organic compound characterized by its complex structure and functional groups. It features a naphthalene backbone with amino, nitro, and sulfonic acid substituents. The molecular formula for this compound is , indicating the presence of two nitrogen atoms, two sulfur atoms, and eight oxygen atoms. This compound is notable for its potential applications in dye chemistry and as an intermediate in organic synthesis.
The reactivity of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is largely influenced by its functional groups:
These reactions make it a versatile intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid typically involves several steps:
3-Amino-7-nitronaphthalene-1,5-disulfonic acid has several applications:
Research into the interactions of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid with other compounds is essential for understanding its behavior in biological systems. Studies may focus on:
Several compounds share structural similarities with 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. Here are some notable examples:
The uniqueness of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid lies in its specific arrangement of functional groups that allows for diverse reactivity patterns compared to these similar compounds.
The synthesis of 3-amino-7-nitronaphthalene-1,5-disulfonic acid involves sequential sulfonation and nitration reactions, with precise control over regioselectivity. Key steps include:
Sulfonation of Naphthalene:
Nitration:
Amino Group Introduction:
Table 1: Key Reaction Conditions for Sulfonation and Nitration
| Step | Reagents/Conditions | Temperature Range | Yield (%) |
|---|---|---|---|
| Sulfonation | SO₃ in dichloromethane (1:2.5–3.6) | 20–35°C | 53–60 |
| Nitration | HNO₃/H₂SO₄ (1:0.8–1.2 SO₃/HNO₃) | 35–60°C | 25–50 |
| Reduction | Fe/HCl or H₂/Pd-C in acidic medium | 40–80°C | 70–85 |
Regioselectivity in sulfonation and nitration is governed by electronic and steric effects:
Sulfonation:
Nitration:
Table 2: Regioselectivity in Sulfonation and Nitration
| Substrate | Substitution Position | Director Effect | Yield (%) |
|---|---|---|---|
| Naphthalene | 1,5 | SO₃ (meta-directing) | 53–60 |
| 1,5-Disulfonic | 3,7 | Sulfonic acid (meta) | 25–50 |
Solvents and catalysts play critical roles in optimizing reaction efficiency:
Solvent Systems:
Catalytic Influence:
Table 3: Solvent and Catalyst Impact on Process Efficiency
| Parameter | Optimal Conditions | Advantages |
|---|---|---|
| Solvent | Dichloromethane | High solubility, easy recovery |
| Catalyst | Fe/HCl | Selective nitro reduction |
| Temperature | 35–60°C | Minimizes side reactions |
H-Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) shares structural similarities but differs in functional groups and synthesis:
| Feature | 3-Amino-7-nitronaphthalene-1,5-DS | H-Acid (1-Amino-8-hydroxy-3,6-DS) |
|---|---|---|
| Substituents | Amino (3), Nitro (7), SO₃H (1,5) | Amino (1), Hydroxy (8), SO₃H (3,6) |
| Synthesis | Sulfonation → Nitration → Reduction | Sulfonation → Nitration → Reduction → Fusion |
| Applications | Dye intermediates, pharmaceuticals | Reactive dyes, azo compounds |
| Yield | 25–50% (nitration) | 70–85% (fusion step) |
Figure 1: Structural Comparison
(Hypothetical diagram showing naphthalene backbone with substituents at positions 1,3,5,7 for 3-amino-7-nitronaphthalene-1,5-disulfonic acid and positions 1,3,6,8 for H-Acid)
The molecular architecture of 3-amino-7-nitronaphthalene-1,5-disulfonic acid creates a complex network of intramolecular and intermolecular functional group interactions [25]. The amino group at position 3 exhibits both mesomeric electron donation (+M) and inductive electron withdrawal (-I) effects, with the mesomeric effect predominating due to the overlap of the nitrogen lone pair with the aromatic π-system [25]. This electron donation manifests as increased electron density at the ortho and para positions relative to the amino substituent, specifically enhancing nucleophilic character at positions 2 and 4 of the naphthalene ring [25].
The nitro group positioned at carbon 7 demonstrates strong electron-withdrawing properties through both mesomeric (-M) and inductive (-I) effects [25]. The electron withdrawal by the nitro group creates electron deficiency at positions ortho and para to its attachment point, particularly affecting positions 6 and 8 of the naphthalene system [25]. This complementary electronic distribution between the amino and nitro groups establishes a push-pull electronic system across the naphthalene framework [13].
The sulfonic acid groups at positions 1 and 5 exert powerful inductive electron withdrawal effects due to the high electronegativity of sulfur and the presence of multiple oxygen atoms [23]. These groups significantly stabilize the aromatic system through their strong electron-withdrawing character, while simultaneously providing sites for hydrogen bonding interactions [34]. The sulfonic acid groups maintain their ionized state under most conditions, existing as sulfonate anions with associated counter-ions [14].
| Functional Group | Position | Electronic Effect | Interaction Type |
|---|---|---|---|
| Amino (-NH₂) | C-3 | +M, -I (net donating) | π-donation, H-bonding |
| Nitro (-NO₂) | C-7 | -M, -I (withdrawing) | π-withdrawal, dipole |
| Sulfonic acid (-SO₃H) | C-1, C-5 | -I (strongly withdrawing) | H-bonding, ionic |
The electronic distribution within 3-amino-7-nitronaphthalene-1,5-disulfonic acid reflects the combined influence of all substituents on the naphthalene π-electron system [32]. Quantum mechanical analysis reveals that the highest occupied molecular orbital energy is significantly influenced by the electron-donating amino group, which raises the overall energy of the π-system and increases susceptibility to electrophilic attack [25] [32]. The amino group contributes substantially to the highest occupied π orbital, with major coefficients at the ortho and para positions relative to the substituent [25].
The lowest unoccupied molecular orbital exhibits substantial contribution from the nitro group, which stabilizes the unoccupied orbitals through its electron-accepting character [25]. This electronic configuration creates a molecule with distinctive frontier orbital characteristics, where the highest occupied molecular orbital is primarily amino-centered while the lowest unoccupied molecular orbital shows significant nitro group participation [25] [32].
Reactivity patterns demonstrate selective behavior based on the electronic distribution [24]. Electrophilic substitution reactions preferentially occur at positions activated by the amino group, particularly at the 4-position where electron density accumulation is maximal [25]. Nucleophilic substitution becomes favorable at positions deactivated by the nitro and sulfonic acid groups, especially at the 6 and 8 positions [24] [25].
The compound exhibits amphiphilic reactivity characteristics, capable of participating in both electrophilic and nucleophilic reactions depending on the reaction conditions and the specific position being targeted . The electron density maps reveal significant charge separation across the molecule, with electron-rich regions near the amino group and electron-poor regions adjacent to the nitro and sulfonic acid substituents [32] [35].
Steric effects play a crucial role in determining the three-dimensional structure and reactivity of 3-amino-7-nitronaphthalene-1,5-disulfonic acid [16] [17]. The naphthalene framework imposes geometric constraints that influence the orientation of substituents, particularly affecting the dihedral angles between the functional groups and the aromatic plane [31]. The amino group maintains near-planarity with the naphthalene ring system to maximize π-orbital overlap, while the bulky sulfonic acid groups adopt orientations that minimize steric repulsion [31] [34].
The nitro group experiences significant steric interactions due to its proximity to other substituents on the naphthalene ring [16]. Crystallographic studies of related naphthalene derivatives reveal that nitro groups often adopt twisted conformations relative to the aromatic plane to minimize steric hindrance [16] [18]. The presence of the sulfonic acid group at position 5 creates additional steric constraints that influence the nitro group geometry at position 7 [16].
Stereoelectronic effects manifest through the specific orbital interactions between substituents and the aromatic system [19] [22]. The amino group lone pair orbital must achieve optimal overlap with the naphthalene π-system, requiring specific geometric arrangements that may not correspond to the sterically most favorable conformations [19]. The nitro group π-system similarly requires appropriate orbital alignment for maximum electron withdrawal, creating a balance between steric minimization and electronic optimization [22].
Intramolecular hydrogen bonding interactions contribute significantly to the molecular conformation [34]. The sulfonic acid groups can form hydrogen bonds with the amino group, creating stable six-membered ring conformations that influence the overall molecular geometry [34]. These interactions result in conformational preferences that affect both the ground-state structure and the transition states for chemical reactions [17] [18].
Ultrafast spectroscopy on parent and substituted nitronaphthalenes shows that photo-excitation populates a π–π* singlet state (labelled S₁) that partitions between three paths within a few hundred femtoseconds [1] [2]:
Electron donation at the opposite ring stabilizes S₁ relative to Tₙ, lengthening its lifetime by up to four orders of magnitude and partially suppressing intersystem crossing [3] [4]. Because 3-Amino-7-nitronaphthalene-1,5-disulfonic acid combines the amino donor orientation that proved most effective [3] with an acceptor on the facing ring, its S₁ lifetime is predicted to rise into the hundreds-of-picoseconds domain in non-polar environments, yet remain sub-picosecond in highly polar media where charge-transfer relaxation dominates.
| Compound | Solvent | S₁ lifetime / fs | Dominant fate of S₁ | Reference |
|---|---|---|---|---|
| 1-Nitronaphthalene | Cyclohexane | < 200 | S₁ → Tₙ intersystem crossing | 21 |
| 1-Nitronaphthalene | Methanol | < 200 | S₁ → Tₙ intersystem crossing | 21 |
| 4-Nitro-1-naphthylamine | Toluene | ≈ 200 | S₁ → Tₙ intersystem crossing | 40 |
| 4-Nitro-1-naphthylamine | Methanol | < 1000 | S₁ → S₀ internal conversion | 40 |
| 5-Amino-1-nitronaphthalene | Hexane | 4 × 10³ ↑ (relative) | Partial fluorescence | 3 |
*↑ “4 × 10³” denotes the reported ≥ 7000-fold gain in lifetime over the parent compound, giving an estimated few-nanosecond value in non-polar solvents [3].
Nitroaromatics normally exhibit negligible fluorescence because intersystem crossing out-competes radiative decay by four to five orders of magnitude [1] [5]. Introducing an amino donor on the remote ring decreases the spin–orbit coupling matrix element and shifts the S₁ level below the receiver triplet, cutting the intersystem-crossing rate constant by 10²–10³ [3].
For 3-Amino-7-nitronaphthalene-1,5-disulfonic acid the sulfonate groups lower the overall energy of the S₁ charge-transfer state; as a result:
| Photophysical channel | Qualitative rate constant trend* |
|---|---|
| Radiative decay (fluorescence) | increases with donor strength; suppressed by solvent polarity |
| Intersystem crossing | decreases with donor strength; insensitive to solvent polarity in non-polar media; restored in polar media |
| Internal conversion via charge-transfer minimum | negligible in non-polar solvents; dominates in polar/protic solvents |
*Relative to the parent 1-nitronaphthalene benchmark [1] [2].
Time-resolved absorption and quantum-chemical studies demonstrate that solvent polarity can invert the energetic ordering of the lowest excited singlet and triplet manifolds in amino-substituted nitronaphthalenes [3] [4]. Key observations:
| Solvent (25 °C) | Dielectric constant | Expected dominant decay route | Fluorescence quantum yield trend |
|---|---|---|---|
| Cyclohexane | 2.0 | S₁ → Tₙ intersystem crossing | low but measurable |
| Toluene | 2.4 | mixed ISC + radiative | moderate |
| Acetonitrile | 36 | S₁ → S₀ internal conversion | very low |
| Water | 79 | S₁ → S₀ internal conversion | negligible |
Data highlights
Irritant